BenchChemオンラインストアへようこそ!

1-Piperideine-6-carboxylate

Inborn errors of metabolism Clinical diagnostics Pyridoxine-dependent epilepsy

1-Piperideine-6-carboxylate (P6C), also designated Δ1-piperideine-6-carboxylate, is a monocarboxylic acid anion (C₆H₈NO₂, monoisotopic mass 126.05605) formed by deprotonation of 1-piperideine-6-carboxylic acid. It is the autocyclized Schiff base product in spontaneous, reversible equilibrium with α-aminoadipic semialdehyde (α-AASA).

Molecular Formula C6H8NO2-
Molecular Weight 126.13 g/mol
Cat. No. B1235074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperideine-6-carboxylate
Molecular FormulaC6H8NO2-
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESC1CC=NC(C1)C(=O)[O-]
InChIInChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h4-5H,1-3H2,(H,8,9)/p-1
InChIKeyCSDPVAKVEWETFG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperideine-6-carboxylate (P6C): Cyclic Lysine Catabolite for Diagnostics and Enzyme Research


1-Piperideine-6-carboxylate (P6C), also designated Δ1-piperideine-6-carboxylate, is a monocarboxylic acid anion (C₆H₈NO₂, monoisotopic mass 126.05605) formed by deprotonation of 1-piperideine-6-carboxylic acid [1]. It is the autocyclized Schiff base product in spontaneous, reversible equilibrium with α-aminoadipic semialdehyde (α-AASA) [2]. P6C functions as a key intermediate in the pipecolate pathway of L-lysine degradation and accumulates pathognomonically in antiquitin (ALDH7A1) deficiency, making it a first-tier diagnostic biomarker for pyridoxine-dependent epilepsy (PDE) [3]. The (S)-enantiomer is the naturally occurring form in human metabolism [1].

Why 1-Piperideine-6-carboxylate Cannot Be Replaced by Pipecolic Acid or Other Lysine Catabolites in Diagnostic and Enzymatic Applications


1-Piperideine-6-carboxylate occupies a unique chemical and metabolic intersection that no single in-class analog replicates. It exists in spontaneous equilibrium with its open-chain tautomer α-AASA, meaning that assays targeting only α-AASA may underestimate total disease burden when equilibrium favors the cyclic P6C form [1]. Pipecolic acid (PA), though also elevated in PDE, lacks disease specificity because it is additionally elevated in peroxisomal biogenesis disorders and liver disease [2]. The 5-membered ring analog pyrroline-5-carboxylate (P5C) is structurally similar but enzymatically orthogonal—P6C dehydrogenase from S. clavuligerus shows zero activity toward P5C, and the two are separable by Blue-Sepharose chromatography [3]. These biochemical distinctions preclude simple interchangeability and demand compound-specific selection criteria.

Quantitative Comparator Evidence for 1-Piperideine-6-carboxylate: Diagnostic Power, Enzyme Kinetics, and Stability Benchmarks


Diagnostic Sensitivity: Urinary P6C Matches α-AASA in Detecting Pyridoxine-Dependent Seizures Across 40 Confirmed Cases

In a head-to-head retrospective study, urinary P6C was measured by LC-MS/MS in 40 urine samples from 35 genetically confirmed PDS patients previously found α-AASA-positive. P6C was elevated in all 40 samples (100% concordance), and the authors concluded that the diagnostic power of urinary P6C assessment is comparable to that of α-AASA [1]. The LC-MS/MS method achieved intra-assay CVs of 4.7% and 8.1% (n=10) and inter-assay CVs of 16% and 18% (n=10) for two urine samples with modest P6C increases [1].

Inborn errors of metabolism Clinical diagnostics Pyridoxine-dependent epilepsy

Enzyme Substrate Discrimination: P6C Dehydrogenase Shows Zero Activity Toward Pyrroline-5-carboxylate (P5C)

P6C dehydrogenase purified 124-fold from Streptomyces clavuligerus exhibited an apparent Km of 14 μM for P6C and 115 μM for NAD⁺. Critically, the enzyme showed no detectable activity toward pyrroline-5-carboxylate (P5C), the 5-membered ring analog, and was physically separable from P5C dehydrogenase by Blue-Sepharose chromatography [1]. Enzyme activity was inhibited 66% by 0.1 mM NADH (end-product inhibition) [1]. This strict substrate discrimination is reinforced by independent findings that P6C dehydrogenase from Pseudomonas putida also displays high substrate specificity for P6C, with an apparent Km for the reverse substrate L-pipecolic acid of 1.25 mM [2].

Enzyme kinetics Substrate specificity Cephamycin biosynthesis

PYCR1 Cross-Reactivity: Km for P6C Reduction Is Comparable to Canonical P5C-to-Proline Conversion

Human pyrroline-5-carboxylate reductase (PYCR1), canonically known to convert P5C to L-proline, was shown to also accept P6C as a substrate, producing L-pipecolic acid. The observed Km for P6C reduction was of the same magnitude as the Km for the P5C-to-proline conversion [1]. Incubation of PYCR1 with urine from antiquitin-deficient patients (who accumulate P6C) resulted in a marked decrease of P6C and a huge increase of L-pipecolic acid as measured by LC-MS/MS [1]. In a parallel microbial system, E. coli P5C reductase (proC gene product) catalyzed P6C reduction to L-pipecolic acid; co-expression with LAT enabled biotransformation of L-lysine to L-PA accumulating to 3.9 g/L after 159 h with 100% enantiomeric excess [2].

Enzyme promiscuity Lysine degradation Pyrroline-5-carboxylate reductase

Stability Constraint: P6C and α-AASA Are Unstable Even at −20 °C, Mandating Immediate Freezing and Testing Protocols

Stability studies demonstrated that both α-AASA and P6C are unstable even at −20 °C, requiring careful sample handling with immediate freezing and testing for reliable results . Once prepared in diluted urine with internal standard, samples were stable for more than 1 week at 4 °C [1]. In parallel, the newer PDE biomarkers 2-OPP and 6-oxoPIP were shown to be stable at +4 °C for a month and at room temperature for 24 h [2]. The instability of P6C/α-AASA at standard freezer temperatures (−20 °C) represents a critical pre-analytical limitation that newer biomarkers were specifically designed to overcome [2].

Sample handling Stability Biomarker quantification

Ortho-Aminobenzaldehyde Condensation Assay: P6C Quantified with 100% Specificity and Sensitivity Using a Spectrophotometric Method

A simple spectrophotometric method based on condensation of P6C with ortho-aminobenzaldehyde (oABA) was validated as an alternative to LC-MS/MS. Using a P6C cut-off of 2.11 μmol/mmol creatinine (the 99% prediction interval from 17 control urine samples from children <6 years), the method achieved 100% specificity and 100% sensitivity across all tested age groups for distinguishing ATQ-deficient patients from healthy controls [1]. The mean P6C concentration in nine urine samples from seven ATQ-deficient patients was statistically highly significantly different (P < 0.001) from the mean of 74 healthy controls aged 2 months to 57 years [1]. P6C concentrations in pooled urine from patients with ATQ deficiency gave intra- and inter-assay CVs of 2.0%–4.9% and 1.1%–4.7%, respectively [1].

Spectrophotometric assay Rapid diagnostics Newborn screening

Biomarker Specificity: P6C/α-AASA Are Disease-Specific PDE Markers, Whereas Pipecolic Acid Lacks Diagnostic Selectivity

Pipecolic acid (PA), the downstream reduction product of P6C, is also elevated in PDE but lacks disease specificity: PA can be secondarily increased in peroxisome biogenesis disorders and liver disease [1]. In contrast, α-AASA (and by extension its equilibrium partner P6C) is elevated exclusively due to ALDH7A1 deficiency, as demonstrated by the detection of ALDH7A1 mutations in all cases where α-AASA was found elevated in over 100 individuals tested [1]. The sum of AASA and P6C (AASA-P6C) improves result consistency compared to measuring either analyte alone, with intra- and inter-assay CVs of ≤2.9% and ≤10.9% respectively [2]. In 15 molecularly confirmed PDE patients, concentrations of α-AASA, P6C, and AASA-P6C were all markedly elevated compared to control groups across plasma, urine, and DBS sample types [3].

Differential diagnosis Lysine metabolism Peroxisomal disorders

High-Value Application Scenarios for 1-Piperideine-6-carboxylate Procurement Based on Quantitative Differentiation Evidence


Clinical Diagnostic Reference Standard for Pyridoxine-Dependent Epilepsy (PDE) via LC-MS/MS

P6C serves as a first-tier urinary biomarker for PDE with diagnostic power comparable to α-AASA, detecting disease in 100% of 40 samples from 35 genetically confirmed PDS patients [1]. The validated LC-MS/MS method using MRM transition m/z 128.1>82.1 and [²H₉]pipecolic acid internal standard achieves intra-assay CVs of 4.7%–8.1%. Procurement of high-purity P6C reference material is essential for clinical laboratories establishing PDE diagnostic services, where the AASA-P6C sum approach yields intra-assay CV ≤2.9% and inter-assay CV ≤10.9% [2]. This application is strengthened by the compound's exclusivity—unlike pipecolic acid, P6C/α-AASA elevation is 100% specific to ALDH7A1 deficiency and not confounded by peroxisomal or hepatic disease [1].

Enzymology Research: P6C Dehydrogenase and PYCR1 Substrate Specificity Studies

P6C is the obligatory substrate for P6C dehydrogenase (EC 1.2.1.31), which exhibits an apparent Km of 14 μM and strict discrimination against the 5-membered analog pyrroline-5-carboxylate (zero activity) [3]. In parallel, human PYCR1 accepts P6C with a Km comparable to that of its canonical substrate P5C, enabling dual-pathway studies of L-proline and L-pipecolic acid biosynthesis from a single enzyme [4]. For biochemical laboratories studying lysine catabolism, cephamycin C biosynthesis (S. clavuligerus, S. cattleya, N. lactamdurans), or PYCR1 enzymology, P6C is an irreplaceable reagent—neither P5C nor pipecolic acid can substitute for these enzymatic investigations.

Low-Cost Spectrophotometric Diagnostic Development Using oABA Condensation Chemistry

The ability of P6C to condense with ortho-aminobenzaldehyde (oABA), forming a triple aromatic ring structure with characteristic absorption properties, enables a simple spectrophotometric quantification method requiring only a microplate reader [5]. This method achieves 100% specificity and 100% sensitivity at a P6C cut-off of 2.11 μmol/mmol creatinine, with intra-assay CVs of 2.0%–4.9% for pooled patient urine [5]. For procurement in clinical chemistry settings where LC-MS/MS equipment is unavailable, P6C enables a validated colorimetric assay that dramatically lowers the barrier to PDE newborn screening, particularly in resource-limited laboratories worldwide.

Synthetic Chemistry: Key Intermediate for β-Lactam Antibiotic Precursor and Chiral Building Block Production

P6C is the product of L-lysine ε-aminotransferase (LAT) and the direct precursor of α-aminoadipic acid, the essential building block for β-lactam antibiotic biosynthesis in cephamycin C-producing actinomycetes [3]. Chemical synthesis routes from allysine ethylene acetal produce P6C in solution as a mixture with α-AASA, with the actual ratio unresolvable by ¹H-NMR but confirmed by tandem mass spectrometry [1]. In biotransformation systems, coupled LAT and P5C reductase activity converts L-lysine via P6C to L-pipecolic acid with 100% enantiomeric excess, accumulating 3.9 g/L after 159 h [6]. P6C carboxylic acid can also react with methylglyoxal to generate 2-acetyltetrahydropyridine, a heterocyclic odorant of interest to flavor chemistry [7]. These synthetic applications depend on P6C's unique 6-membered cyclic imine structure, which is absent in P5C or other lysine catabolites.

Quote Request

Request a Quote for 1-Piperideine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.